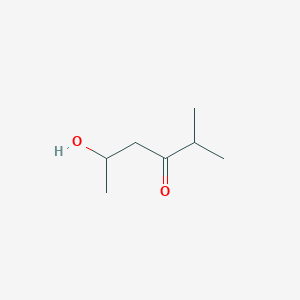![molecular formula C10H13NOS B14610908 6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one CAS No. 58199-71-6](/img/structure/B14610908.png)
6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a sulfanylethylamino group attached to a cyclohexa-2,4-dien-1-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the cyclohexa-2,4-dien-1-one core This can be achieved through various organic reactions, including Diels-Alder reactions and subsequent functional group modifications
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The sulfanylethylamino group can form covalent bonds with target proteins, leading to the modulation of their activity. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-{1-[(2-Hydroxyethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one
- 6-{1-[(2-Methylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one
- 6-{1-[(2-Chloroethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one
Uniqueness
6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one is unique due to the presence of the sulfanylethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming covalent bonds with target molecules, making it a valuable tool in various research and industrial applications.
Eigenschaften
CAS-Nummer |
58199-71-6 |
|---|---|
Molekularformel |
C10H13NOS |
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
2-[C-methyl-N-(2-sulfanylethyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C10H13NOS/c1-8(11-6-7-13)9-4-2-3-5-10(9)12/h2-5,12-13H,6-7H2,1H3 |
InChI-Schlüssel |
FPZNHAJMOJYESN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCCS)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14610830.png)
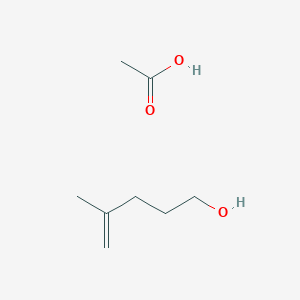
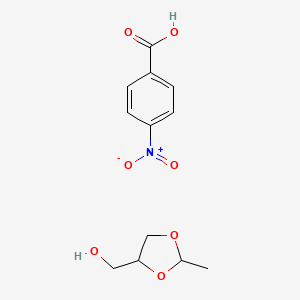
![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)
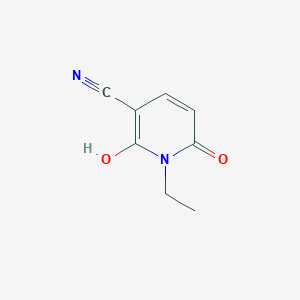
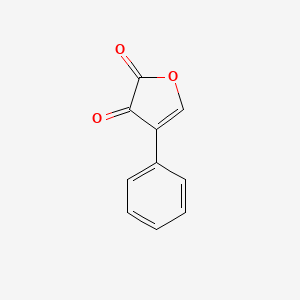
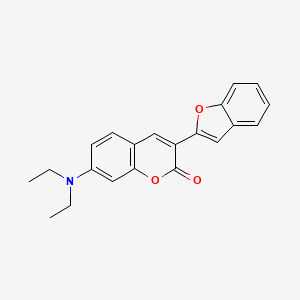
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)

![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
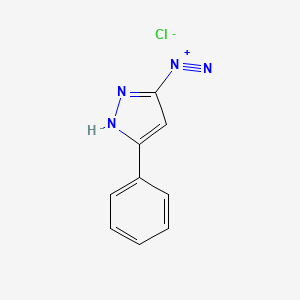
![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)
